2-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Beschreibung
Eigenschaften
IUPAC Name |
2-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S2/c17-14-4-2-1-3-13(14)15(21)19-11-5-7-12(8-6-11)25(22,23)20-16-18-9-10-24-16/h1-10H,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNXAHKLHTZJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Thiazole Ring Formation
The thiazole moiety is typically constructed via the Hantzsch thiazole synthesis , which involves cyclization of α-haloketones with thioureas. For example:
-
Step 1 : React 2-aminothiazole with chlorosulfonic acid to form thiazol-2-ylsulfamoyl chloride.
-
Step 2 : Sulfonate para-aminophenol to yield 4-(thiazol-2-ylsulfamoyl)phenol, followed by reduction to the corresponding aniline.
Reaction Conditions :
-
Solvent: Anhydrous acetone or dichloromethane.
-
Base: Triethylamine (EtN) to neutralize HCl byproducts.
Example Protocol :
Sulfonamide Coupling
The sulfonamide linkage is formed by reacting thiazol-2-ylsulfamoyl chloride with 4-aminophenol:
-
Dissolve 4-aminophenol (1.0 eq) in dry THF.
-
Add thiazol-2-ylsulfamoyl chloride (1.1 eq) and EtN (2.0 eq) dropwise.
-
Stir at 25°C for 12 h, followed by aqueous workup to isolate 4-(thiazol-2-ylsulfamoyl)aniline.
Yield : 75–82%.
Characterization :
Synthesis of 2-Fluorobenzoyl Chloride
Fluorination of Benzoyl Chloride
2-Fluorobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl):
-
Reflux 2-fluorobenzoic acid (1.0 eq) with SOCl (3.0 eq) for 3 h.
-
Remove excess SOCl via distillation to obtain 2-fluorobenzoyl chloride.
Amide Bond Formation
The final step couples 4-(thiazol-2-ylsulfamoyl)aniline with 2-fluorobenzoyl chloride:
Schotten-Baumann Reaction
Coupling Reagent-Mediated Synthesis
Alternative methods use HATU or EDCl/HOBt for amide formation under mild conditions:
-
Mix 4-(thiazol-2-ylsulfamoyl)aniline (1.0 eq), 2-fluorobenzoic acid (1.2 eq), EDCl (1.5 eq), and HOBt (1.5 eq) in DMF.
-
Stir at 25°C for 24 h.
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
One-Pot Tandem Synthesis
A streamlined approach combines sulfonylation and amidation in a single pot:
-
React 2-aminothiazole with 4-nitrobenzenesulfonyl chloride to form 4-nitro-N-(thiazol-2-yl)benzenesulfonamide.
-
Reduce the nitro group to an amine using H/Pd-C.
Solid-Phase Synthesis
For high-throughput applications, the sulfonamide intermediate is anchored to Wang resin:
-
Load 4-(Fmoc-amino)phenol onto resin.
-
Deprotect, sulfonylate with thiazol-2-ylsulfamoyl chloride.
-
Cleave with TFA, then couple with 2-fluorobenzoic acid via HATU.
Challenges and Optimization Strategies
Sulfonamide Hydrolysis
The sulfonamide group is prone to hydrolysis under acidic conditions. Mitigation strategies include:
Regioselectivity in Thiazole Formation
α-Haloketones may yield regioisomers. Optimization via DFT calculations identifies electron-deficient thioureas favoring correct cyclization.
Industrial-Scale Considerations
Cost-Effective Reagents
Analyse Chemischer Reaktionen
2-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of compounds structurally related to 2-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide. The thiazole moiety is known for its efficacy against various bacterial strains.
Case Study: Antimicrobial Screening
A study evaluated derivatives of thiazole-based compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antimicrobial activity, suggesting that modifications to the thiazole structure can enhance efficacy against resistant strains .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 1.27 | Strong against Gram-positive |
| Compound B | 2.54 | Moderate against Gram-negative |
| Compound C | 1.43 | Effective against fungal strains |
Anticancer Potential
The anticancer properties of 2-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide have been explored through various studies focusing on its ability to inhibit cancer cell proliferation.
Case Study: Anticancer Screening
In vitro studies assessed the anticancer activity of related compounds against human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B assay revealed that some derivatives showed significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound D | 5.85 | MCF7 |
| Compound E | 4.53 | HCT116 |
| Standard Drug (5-FU) | 9.99 | MCF7 |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding affinity of this compound with target proteins such as dihydrofolate reductase (DHFR). These studies suggest that the compound binds effectively, disrupting essential metabolic pathways in cancer cells .
Wirkmechanismus
The mechanism of action of 2-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves the inhibition of specific molecular targets, such as enzymes and proteins involved in disease pathways. The compound binds to these targets, disrupting their normal function and leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Structural and Electronic Effects
- Electron-Withdrawing Substituents: The 2-fluoro substituent in the target compound provides moderate electron withdrawal, enhancing the electrophilicity of the benzamide carbonyl group.
- Halogen Effects : The 3-bromo analog (438.31 g/mol) introduces greater polarizability and van der Waals interactions compared to fluorine, which may influence binding affinity in hydrophobic environments . The 2-chloro substituent in the 2-chloro-5-nitro derivative combines steric hindrance with electronic effects .
- Steric Modifications : The 4-tert-butyl group in CAS 300814-99-7 introduces significant steric bulk, likely reducing solubility but enhancing interactions with hydrophobic protein pockets .
Physicochemical Properties
- Melting Points : The target compound melts at 443 K , while analogs with bulky substituents (e.g., 4-tert-butyl) may exhibit higher melting points due to increased crystal lattice stability.
- Hydrogen Bonding : The planar amide core in the target compound facilitates dimerization via N–H···N hydrogen bonds . Nitro-substituted analogs may exhibit stronger hydrogen-bonding capacity due to enhanced acidity of the amide proton.
- Solubility : The 2-fluoro derivative likely has moderate aqueous solubility, whereas nitro and bromo analogs may show reduced solubility due to increased hydrophobicity.
Biologische Aktivität
2-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS No. 312749-53-4) is a compound that has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and virology. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H12FN3O3S2
- Molar Mass : 377.41 g/mol
- Density : 1.544 g/cm³ (predicted)
- pKa : 6.99 (predicted)
The biological activity of 2-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is primarily attributed to its ability to inhibit specific enzymes and proteins involved in disease processes. Its structural characteristics allow it to interact with various biological targets, which can lead to therapeutic effects against cancer and viral infections.
Antiviral Activity
Research has indicated that derivatives of benzamide compounds, including 2-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide, exhibit antiviral properties. A study evaluating similar compounds showed promising results against Enterovirus 71 (EV71), a virus known for causing hand, foot, and mouth disease:
| Compound | IC50 (μM) | TC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound 1e | 5.7 ± 0.8 | 620 ± 0.0 | 110 |
| Compound 1c | 15 ± 1.0 | - | >10 |
| Pirodavir (control) | 1.3 | 31 ± 2.2 | 25 |
The selectivity index (SI) indicates the safety margin of the compound; higher values suggest better therapeutic potential without toxicity .
Anticancer Activity
In addition to antiviral effects, compounds similar to 2-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide have been investigated for anticancer properties. The compound's ability to interfere with cancer cell proliferation and induce apoptosis has been explored in various studies.
Case Study: Inhibition of Cancer Cell Lines
A study demonstrated that certain benzamide derivatives inhibited the growth of various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | <10 |
| HeLa (cervical cancer) | <20 |
| A549 (lung cancer) | <15 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents .
Synthesis and Structural Analysis
The synthesis of 2-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves multiple steps, including the formation of the thiazole ring and subsequent attachment to the benzamide moiety. The chemical reactions include oxidation and substitution processes that enhance its biological activity:
- Oxidation : Converts sulfides to sulfoxides or sulfones.
- Reduction : Can modify functional groups for increased activity.
The synthetic pathway is crucial for optimizing yield and purity for further biological testing.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves coupling a fluorobenzoyl chloride derivative with a 4-aminophenylsulfamoylthiazole intermediate. Key steps include:
- Sulfamoyl linkage formation : Reacting 4-aminobenzenesulfonamide with 2-aminothiazole under anhydrous conditions (e.g., DMF as solvent, 80–100°C, 6–8 hours) .
- Amidation : Using coupling agents like EDC/HOBt to conjugate the fluorobenzoyl group to the sulfamoylphenyl moiety .
- Critical parameters : Temperature control (±2°C) minimizes side reactions (e.g., hydrolysis); solvent polarity (DMF > DCM) enhances reaction efficiency .
- Purity monitoring : Thin-layer chromatography (TLC) and reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirm intermediate purity (>95%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Structural confirmation :
- NMR spectroscopy : H and C NMR identify key signals (e.g., fluorobenzamide carbonyl at ~168 ppm, thiazole protons at 7.2–8.1 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 406.0425 for CHFNOS) .
- Purity assessment :
- HPLC : Retention time consistency and peak symmetry (>98% purity) .
- Elemental analysis : Matches calculated vs. observed C, H, N, S content (±0.3% tolerance) .
Q. What in vitro assays are recommended for initial evaluation of this compound’s biological activity?
- Antimicrobial testing :
- MIC assays : Against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains using broth microdilution (IC values reported in μg/mL) .
- Anticancer screening :
- MTT assays : On cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure; compare IC to cisplatin controls .
Advanced Research Questions
Q. How can researchers optimize reaction parameters to mitigate common side reactions during sulfamoyl linkage formation?
- Challenge : Competing sulfonamide hydrolysis or thiazole ring decomposition under acidic/basic conditions.
- Solutions :
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of thiol intermediates .
- pH control : Maintain neutral pH (6.5–7.5) during sulfamoylation to avoid acid-catalyzed degradation .
- Catalyst screening : Test Pd/C or CuI for regioselective coupling; yields improve from 60% to >85% .
Q. How should discrepancies in biological activity data between studies be systematically analyzed?
- Case example : Conflicting IC values for anticancer activity (e.g., 2.5 μM vs. 8.7 μM in MCF-7 cells).
- Resolution steps :
Assay standardization : Confirm cell line authenticity (STR profiling), culture conditions (e.g., FBS concentration), and compound solubility (DMSO vs. aqueous buffers) .
Structural validation : Re-analyze compound purity (HPLC, NMR) to rule out degradation .
Statistical rigor : Use triplicate experiments with positive/negative controls; apply ANOVA for significance testing .
Q. What computational approaches are used to predict the binding affinity of this compound with target enzymes?
- Molecular docking :
- Software : AutoDock Vina or Schrödinger Suite for docking into active sites (e.g., EGFR kinase or bacterial dihydrofolate reductase) .
- Key interactions : Fluorine’s electronegativity enhances hydrogen bonding (e.g., with Thr790 in EGFR), while the thiazole ring participates in π-π stacking .
- MD simulations :
- Protocol : 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2 Å) .
Q. If crystallographic data conflicts with spectroscopic findings, how should this be resolved?
- Example : X-ray crystallography shows planar thiazole geometry, but NMR suggests ring puckering.
- Resolution :
- Validate models : Compare DFT-optimized structures (B3LYP/6-31G*) with experimental data .
- Dynamic effects : Use variable-temperature NMR to probe conformational flexibility in solution .
- Multi-technique correlation : Pair crystallography with IR/Raman spectroscopy to confirm bond vibrations .
Q. How can systematic modification of the thiazole and benzamide moieties guide the design of analogs with enhanced activity?
- SAR strategies :
- Thiazole substitution : Introduce electron-withdrawing groups (e.g., Cl, NO) at C4 to improve antimicrobial potency (2–4x lower MIC vs. parent) .
- Benzamide fluorination : Meta-fluorine increases metabolic stability (t from 2.1 to 5.3 hr in liver microsomes) .
- Synthetic routes :
- Parallel synthesis : Use Ugi-azide reactions to generate diverse analogs with combinatorial libraries .
Data Contradiction Analysis
Q. How to address inconsistent solubility data across studies (e.g., DMSO vs. aqueous buffers)?
- Root cause : Aggregation or pH-dependent ionization (pKa ~7.2 for sulfamoyl group).
- Methodological adjustments :
- Dynamic light scattering (DLS) : Measure particle size in buffer to detect aggregation .
- Co-solvent systems : Use 10% β-cyclodextrin to enhance aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
